
2-Ethoxy-2,4-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,4-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms. This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ionic liquids as catalysts to enhance the efficiency and selectivity of the reaction . The process includes the cyclization of 1,2-propylene oxide and acetone in the presence of an ionic liquid catalyst and anhydrous zinc chloride .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine (Py).
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, NH₃, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-Ethoxy-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups during chemical reactions . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2,2,4-Trimethyl-1,3-dioxolane: Contains an additional methyl group compared to 2-Ethoxy-2,4-dimethyl-1,3-dioxolane.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
This compound is unique due to its ethoxy group, which imparts different chemical properties and reactivity compared to other dioxolanes. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further chemical transformations .
Propriétés
Numéro CAS |
61562-13-8 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-ethoxy-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3 |
Clé InChI |
DFKNHUPSLGBJJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(OCC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylsilane](/img/structure/B14585827.png)

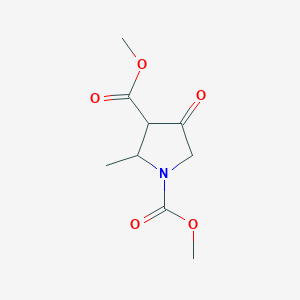
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
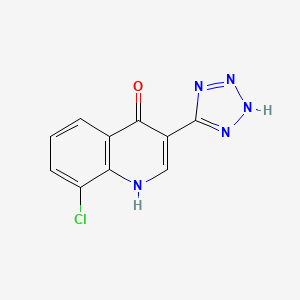
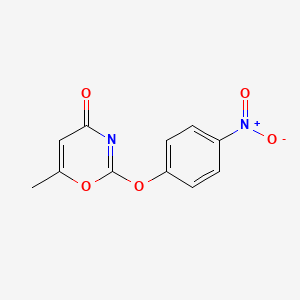
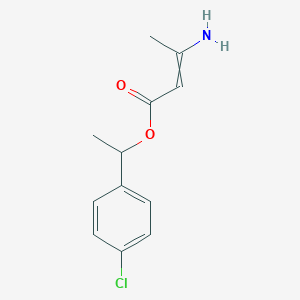
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
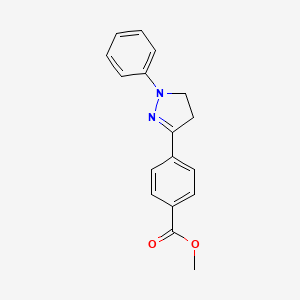


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
